(3-Methoxy-5-propoxyphenyl)boronic acid (3-Methoxy-5-propoxyphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1256355-14-2
VCID: VC0166917
InChI: InChI=1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3
SMILES: B(C1=CC(=CC(=C1)OCCC)OC)(O)O
Molecular Formula: C10H15BO4
Molecular Weight: 210.036

(3-Methoxy-5-propoxyphenyl)boronic acid

CAS No.: 1256355-14-2

Cat. No.: VC0166917

Molecular Formula: C10H15BO4

Molecular Weight: 210.036

* For research use only. Not for human or veterinary use.

(3-Methoxy-5-propoxyphenyl)boronic acid - 1256355-14-2

Specification

CAS No. 1256355-14-2
Molecular Formula C10H15BO4
Molecular Weight 210.036
IUPAC Name (3-methoxy-5-propoxyphenyl)boronic acid
Standard InChI InChI=1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3
Standard InChI Key ANJXKRYTZHDYKI-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)OCCC)OC)(O)O

Introduction

Chemical Identity and Structure

Basic Information

(3-Methoxy-5-propoxyphenyl)boronic acid is characterized by its unique structural features combining a phenyl ring, boronic acid functional group, and two ether substituents at meta positions. The compound is identified by several key identifiers as outlined in Table 1.

Table 1: Chemical Identity of (3-Methoxy-5-propoxyphenyl)boronic acid

ParameterValue
CAS Registry Number1256355-14-2
MDL NumberMFCD17926489
Molecular FormulaC₁₀H₁₅BO₄
Molecular Weight210.03 g/mol
Reference Code10-F228617
Standard PurityNot less than 95%

The compound features a benzene ring with three substituents: a boronic acid group (-B(OH)₂) and two alkoxy groups (methoxy and propoxy) at the meta positions. The boronic acid moiety consists of a boron atom bonded to two hydroxyl groups and the aromatic ring, creating a trigonal planar geometry around the boron center. This structural arrangement contributes significantly to the compound's chemical behavior and reactive properties.

Structural Characteristics

The structural arrangement of (3-Methoxy-5-propoxyphenyl)boronic acid is particularly noteworthy for synthetic applications. The presence of two different alkoxy groups (methoxy and propoxy) at the meta positions creates an electron-rich aromatic system. The boronic acid group, positioned at the 1-position of the ring, provides a reactive site for various transformations including coupling reactions and condensations with diols.

The electron-donating nature of the methoxy and propoxy groups influences the electronic distribution in the aromatic ring, potentially affecting the reactivity of the boronic acid functionality. This electronic effect is particularly important for understanding the compound's behavior in various reaction conditions and its potential applications in synthetic chemistry.

Physical and Chemical Properties

Physical State and Appearance

(3-Methoxy-5-propoxyphenyl)boronic acid typically exists as a solid at room temperature. The compound is classified under several chemical categories including Boronic Acids and Boronic Acid Derivatives, Esters and Derivatives, Ethers, Flavonoids and Polyphenols, Organoboranes, and Organometallics . These classifications highlight the multifunctional nature of the compound and its potential versatility in chemical applications.

Chemical Reactivity

As a boronic acid, this compound exhibits characteristic reactivity patterns common to arylboronic acids. Boronic acids generally function as mild Lewis acids due to the vacant p-orbital on the boron atom, which can accept an electron pair from Lewis bases. This property enables boronic acids to participate in numerous organic transformations and to form reversible covalent bonds with various nucleophiles.

One of the most significant chemical properties of boronic acids, including (3-Methoxy-5-propoxyphenyl)boronic acid, is their ability to interact with polyols in aqueous solutions, forming reversible and cyclic esters . This reaction landscape can proceed through multiple pathways, particularly when boronic acids interact with cis-diol moieties.

In such reactions, both cyclic boronic and boronate esters can form, with their boron atoms adopting either sp² or sp³ hybridization, respectively . These species exist in ionic equilibrium, and the reaction kinetics are more complex than initially assumed. While earlier studies suggested that the boronate anion was significantly more reactive than the neutral acid, more recent research has revealed that the precise kinetics of boronic acid-diol complexation involve multiple factors, including buffer systems and the formation of binary and ternary complexes .

QuantityPrice RangeCategory
100mgInquiry requiredResearch chemicals
250mgInquiry requiredResearch chemicals

The compound is classified as an Active Pharmaceutical Ingredient (API) for research purposes, suggesting its potential relevance in pharmaceutical applications and drug discovery .

Chemical Reactivity and Transformations

Boronic Acid-Diol Interactions

Like other boronic acids, (3-Methoxy-5-propoxyphenyl)boronic acid can interact with diols to form cyclic esters. This reactivity is fundamental to many applications of boronic acids, including sensing, drug delivery, and materials science. The current understanding of this reactivity suggests that the preferred kinetic pathway for esterification is through the addition of diols to the neutral boronic acid, rather than through substitution of the hydroxyl ion in the anionic species .

This insight implies that the reaction rates of esterification are inversely proportional to pH, which can be observed in materials cross-linked with boronic esters, where longer gel times occur with increasing pH of the precursor solutions .

Applications in Chemical Research

Pharmaceutical Research

As an Active Pharmaceutical Ingredient (API) for research purposes , (3-Methoxy-5-propoxyphenyl)boronic acid may have potential applications in drug discovery and development. Boronic acids, in general, have gained significant attention in medicinal chemistry due to their unique properties and reactivity patterns.

The ability of boronic acids to form reversible covalent bonds with various biological targets makes them interesting candidates for drug development. The presence of methoxy and propoxy groups could potentially modulate the compound's pharmacokinetic properties, such as lipophilicity, membrane permeability, and metabolic stability, which are crucial considerations in drug design.

Synthetic Applications

Arylboronic acids, including (3-Methoxy-5-propoxyphenyl)boronic acid, serve as valuable building blocks in organic synthesis. They are particularly important in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.

The methoxy and propoxy substituents on (3-Methoxy-5-propoxyphenyl)boronic acid provide handles for further functionalization and modification, potentially enabling the synthesis of complex molecular architectures. These substituents could also influence the reactivity and selectivity of the boronic acid in various transformations.

Materials Science

Boronic acids have applications in materials science, particularly in the development of responsive and smart materials. The ability of boronic acids to form reversible covalent bonds with diols has been exploited in the design of self-healing materials, controlled release systems, and sensors for various analytes.

(3-Methoxy-5-propoxyphenyl)boronic acid, with its unique substitution pattern, may offer specific advantages in such applications, potentially providing tunable properties based on the electronic and steric effects of the methoxy and propoxy groups.

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